molecular formula C22H28N2O4S B2875038 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 955255-15-9

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2875038
CAS RN: 955255-15-9
M. Wt: 416.54
InChI Key: XMGPYXTUTGYDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis of β-Lactam Antibiotics

This compound is utilized in the synthesis of β-lactam antibiotics , which are crucial for treating bacterial infections. The ethoxyphenyl group in the compound acts as a protecting group during the synthesis process. Its oxidative removal by ceric ammonium nitrate yields N-unsubstituted β-lactams, which are key intermediates in creating a variety of biologically active antibiotics .

Development of Anticancer Agents

The compound plays a significant role in the semi-synthesis of novel anticancer agents, such as Taxol and Taxotere . These agents are derived from β-lactam intermediates, which are synthesized using the ethoxyphenyl group as a protective moiety .

Schiff Base Ligand Chemistry

Schiff base ligands, which are derived from the compound, can coordinate with various transition metals due to their high stability and solubility in organic solvents. This coordination chemistry is essential for developing metal complexes with potential pharmacological activities .

Thiophene Derivative Synthesis

The compound is involved in synthesizing thiophene-based analogs, which are a class of biologically active compounds. These derivatives are of interest to medicinal chemists for creating advanced compounds with diverse biological effects .

Protective Group Chemistry

In protective group chemistry, the compound’s ethoxyphenyl group serves as a novel protecting group for N1-2-azetidinones. This is particularly important in areas where few good methods exist for amide-NH protection .

Synthesis of Biologically Active Compounds

The compound is used as an intermediate in the synthesis of various biologically active compounds. Its versatility in chemical reactions allows for the creation of multiple derivatives with potential therapeutic applications .

Research on Oxidative Deprotection

The compound’s ethoxyphenyl group is studied for its oxidative deprotection properties. This research can lead to more efficient methods for synthesizing N-unsubstituted β-lactams, which are valuable in pharmaceutical development .

Advanced Drug Delivery Systems

Finally, the compound’s structural features may be explored for designing advanced drug delivery systems. Its ability to undergo specific chemical transformations could be harnessed to create targeted delivery mechanisms for drugs .

properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-28-20-8-6-19(7-9-20)24-14-18(12-21(24)25)13-23-29(26,27)22-16(3)10-15(2)11-17(22)4/h6-11,18,23H,5,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGPYXTUTGYDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

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